2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic thienopyrimidinone core, a 4-ethoxyphenyl substituent at the C3 position, and a thioacetamide linkage connecting the core to a 5-methyl-1,3,4-thiadiazol-2-yl group. The ethoxy group may enhance solubility or metabolic stability compared to related methyl or phenyl derivatives, though specific pharmacological data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S3/c1-3-27-13-6-4-12(5-7-13)24-17(26)16-14(8-9-28-16)20-19(24)29-10-15(25)21-18-23-22-11(2)30-18/h4-7H,3,8-10H2,1-2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPZLGQBZBMHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological screening, and various activities of this compound based on recent research findings.
Synthesis
Synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno[3,2-d]pyrimidine core and subsequent modifications to introduce the ethoxyphenyl and thiadiazole moieties. The synthetic routes often utilize starting materials that are commercially available or can be easily synthesized from simpler precursors.
Antimicrobial Activity
Research indicates that derivatives of thiadiazolopyrimidine structures exhibit significant antimicrobial properties. In a study focusing on similar compounds, derivatives showed notable activity against both gram-positive and gram-negative bacteria. For instance:
- Compounds derived from thiadiazolopyrimidine demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The anticancer potential of thiadiazolopyrimidine derivatives has been investigated extensively. In vitro studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines:
- For example, compounds related to the target structure exhibited IC50 values ranging from 5.69 to 9.36 µM against MCF-7 breast cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is closely linked to their structural features. Key observations include:
- The presence of electron-withdrawing groups on the phenyl ring can enhance antimicrobial activity.
- Modifications at specific positions on the thiadiazole or pyrimidine rings significantly influence potency .
Case Study 1: Antimicrobial Screening
A series of synthesized thiadiazolopyrimidine derivatives were evaluated for their antimicrobial properties using standard agar diffusion methods. Compounds were tested against a panel of bacteria including Bacillus cereus and Pseudomonas aeruginosa. The results indicated that some derivatives exhibited superior antibacterial activity compared to conventional antibiotics .
Case Study 2: Anticancer Efficacy
In another study focusing on anticancer properties, a subset of thiadiazolopyrimidine derivatives was screened against multiple cancer cell lines including HepG2 and PC3. The results highlighted a strong correlation between specific structural modifications and increased cytotoxicity, particularly in compounds with bulky substituents at the 5-position of the thiadiazole ring .
Research Findings Summary
| Activity | Target | IC50/MIC Values | Comments |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: Low µM | Effective against gram-positive bacteria |
| Antimicrobial | Escherichia coli | MIC: Low µM | Effective against gram-negative bacteria |
| Anticancer | MCF-7 (breast cancer) | IC50: 5.69 - 9.36 µM | Significant cytotoxicity observed |
| Anticancer | HepG2 (liver cancer) | IC50: Variable | Correlation with structural modifications noted |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several thieno[3,2-d]pyrimidine and quinazolinone derivatives. Key analogs include:
Pharmacokinetic Considerations
- The ethoxy group in the target compound may confer improved metabolic stability compared to methyl () or morpholino () analogs, as seen in related compounds where alkoxy groups reduce hepatic clearance .
- The 5-methyl-1,3,4-thiadiazol-2-yl acetamide moiety is uncommon in literature analogs, which often employ benzothiazole () or aryl groups (). This unique substituent could modulate solubility or target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
